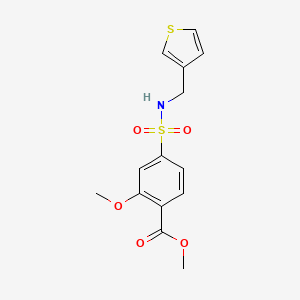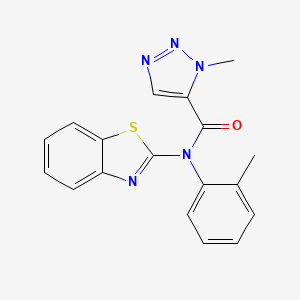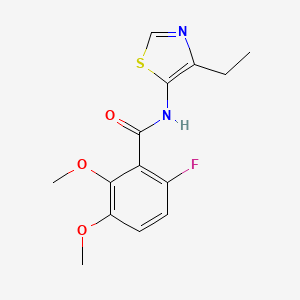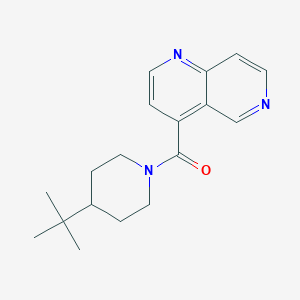
Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate, also known as MTSM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTSM is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
科学的研究の応用
Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate has been extensively studied for its potential applications in various fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In neurology, Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate has been shown to protect against oxidative stress and improve cognitive function. In cardiovascular diseases, Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate has been shown to have vasodilatory effects and protect against ischemia-reperfusion injury.
作用機序
Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate exerts its effects by inhibiting carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and ion transport. Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in intracellular pH and inhibition of various processes that rely on carbonic anhydrase activity.
Biochemical and Physiological Effects:
Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate has been shown to have various biochemical and physiological effects, including inhibition of tumor growth, protection against oxidative stress, vasodilatory effects, and protection against ischemia-reperfusion injury. Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate has also been shown to have anti-inflammatory effects and inhibit the production of reactive oxygen species.
実験室実験の利点と制限
Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate has several advantages for lab experiments, including its high yield and purity, its well-established synthesis method, and its extensive characterization. However, Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate has several potential future directions, including its use as a therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular diseases. Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate may also have applications in other fields, including agriculture and environmental science. Further studies are needed to determine the optimal dosage and administration route for Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate and to investigate its potential side effects and toxicity.
Conclusion:
Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate has been synthesized using various methods, and its mechanism of action has been extensively studied. Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate has several advantages for lab experiments, including its high yield and purity, and it has several potential future directions. Further studies are needed to determine the optimal dosage and administration route for Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate and to investigate its potential side effects and toxicity.
合成法
Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate can be synthesized using various methods, including the reaction of 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoic acid with methyl chloroformate in the presence of a base. The reaction yields Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate in high yield and purity. Another method involves the reaction of 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoic acid with thionyl chloride, followed by reaction with methanol to yield Methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate.
特性
IUPAC Name |
methyl 2-methoxy-4-(thiophen-3-ylmethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-19-13-7-11(3-4-12(13)14(16)20-2)22(17,18)15-8-10-5-6-21-9-10/h3-7,9,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLPTRSWRMBYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CSC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide](/img/structure/B6624988.png)


![(3aR,7aR)-N-[2-(thiophene-2-carbonylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B6624999.png)
![4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide](/img/structure/B6625002.png)
![8-Chloro-3-[(2-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one](/img/structure/B6625010.png)
![(4aR,7aS)-1-(5-bromopyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625019.png)
![4-ethyl-3-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole](/img/structure/B6625023.png)
![[(3S,4R)-1-[(2,3-dichlorophenyl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6625025.png)
![(4aR,7aS)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625037.png)
![1-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-4-ethylpiperidin-4-ol](/img/structure/B6625039.png)
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone](/img/structure/B6625053.png)

![1-[4-[(1-Ethenylpyrazol-4-yl)methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B6625080.png)